2-[4-methyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine
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Overview
Description
Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The structure of pyrazole consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .
Chemical Reactions Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has shown that derivatives of the compound have been synthesized and tested for their antimicrobial activity. For instance, a study by Desai, Jadeja, and Khedkar (2022) developed and synthesized novel 4-thiazolidinone hybrids with pyridine and pyrazole heterocycles, demonstrating antimicrobial activity against several bacterial and fungal strains. These compounds exhibited significant activity against gram-negative E. coli and C. albicans, suggesting their potential as antimicrobial agents (Desai, N., Jadeja, D., & Khedkar, V., 2022).
Antiviral Activity
Another study highlighted the antiviral properties of related compounds. Attaby, Elghandour, Ali, and Ibrahem (2006) synthesized heterocyclic compounds based on the pyridine and pyrazole scaffold, which were evaluated for their cytotoxicity, anti-HSV1 (Herpes Simplex Virus 1), and anti-HAV (Hepatitis A Virus) activities. The study provided insights into the potential antiviral applications of such compounds (Attaby, F., Elghandour, A., Ali, M. A., & Ibrahem, Y. M., 2006).
Molecular Docking and Drug Design
The antimicrobial activity and molecular docking studies of sulfur-containing pyrazole-pyridine hybrids indicate their potential in drug design. These compounds have shown excellent binding affinity in molecular docking studies against microbial DNA gyrase, which could provide valuable insights into developing new antimicrobial agents (Desai, N., Jadeja, D., & Khedkar, V., 2022).
Synthesis of New Derivatives
Research into the reactions with cyanothioacetamide derivatives led to the synthesis of several new pyridine and annelated pyridine derivatives, showcasing the chemical versatility of the pyrazole-pyridine scaffold and its potential for generating novel compounds with varied applications (Attaby, F., 1990).
Electroluminescence and OLED Applications
Investigations into the photophysical properties of iridium(III) complexes with pyrazol-pyridine ligands have revealed potential applications in organic light-emitting diodes (OLEDs). These studies demonstrate how modifications to the pyrazol-pyridine ligands can significantly affect the photoluminescence and electroluminescence properties of the complexes, offering avenues for developing high-efficiency OLED materials (Su, N., Li, S., Yang, K., Zhou, F., Song, J., Zhou, L., & Qu, J., 2021).
Future Directions
Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future research directions might include the development of new pyrazole derivatives with improved pharmacological properties and fewer side effects.
properties
IUPAC Name |
4-methyl-5-(2-phenylpyrazol-3-yl)-2-pyridin-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c1-13-17(23-18(21-13)15-9-5-6-11-19-15)16-10-12-20-22(16)14-7-3-2-4-8-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYGAZMEXXXVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C3=CC=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-methyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine |
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